molecular formula C24H24Cl3N5OS B12151730 2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12151730
M. Wt: 536.9 g/mol
InChI Key: XSOGPIQAIBGDOG-RWPZCVJISA-N
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Description

2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and a cyclohexyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl and cyclohexyl groups, and the final coupling with the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and sulfanyl group can be oxidized under specific conditions.

    Reduction: The chlorophenyl groups can be reduced to form different derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its diverse reactivity makes it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24Cl3N5OS

Molecular Weight

536.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H24Cl3N5OS/c1-15(20-12-11-18(26)13-21(20)27)28-29-22(33)14-34-24-31-30-23(16-7-9-17(25)10-8-16)32(24)19-5-3-2-4-6-19/h7-13,19H,2-6,14H2,1H3,(H,29,33)/b28-15+

InChI Key

XSOGPIQAIBGDOG-RWPZCVJISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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